Computed LogP Lipophilicity Differentiation vs. 2-(2-Aminoethyl)-6-methylpyridazin-3-one
The computed partition coefficient (LogP) for 5-(Aminomethyl)-2-ethylpyridazin-3(2H)-one is -0.2781, indicating a balanced, slightly hydrophilic character . In contrast, the structurally related comparator 2-(2-aminoethyl)-6-methylpyridazin-3-one—which shares the same molecular formula (C₇H₁₁N₃O) but locates the amine on an ethyl linker at N2 rather than a methylene linker at C5—exhibits a computed LogP of 0.2107 . The ΔLogP of -0.4888 represents a meaningful shift in predicted lipophilicity that could influence membrane permeability and solubility in lead optimization campaigns.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.2781 |
| Comparator Or Baseline | 2-(2-Aminoethyl)-6-methylpyridazin-3-one (CAS 344259-15-0): LogP = 0.2107 |
| Quantified Difference | ΔLogP = -0.4888 (target more hydrophilic) |
| Conditions | Computed values from vendor technical datasheets; calculation method may differ between sources |
Why This Matters
LogP differences of ~0.5 log units can translate to measurable shifts in aqueous solubility, permeability, and plasma protein binding, making this a relevant selection criterion when optimizing ADME profiles in early-stage discovery.
